Gentamicin X2
Gentamicin X2
Gentamicin X2 is an aminoglycoside. It is a conjugate base of a gentamicin X2 cation (4+).
Gentamicin X2 has been reported in Micromonospora inyonensis and Micromonospora sagamiensis with data available.
aminoglycoside antibiotic produced as a minor component together with clinically important gentamicin C complex
Gentamicin X2 has been reported in Micromonospora inyonensis and Micromonospora sagamiensis with data available.
aminoglycoside antibiotic produced as a minor component together with clinically important gentamicin C complex
Brand Name:
Vulcanchem
CAS No.:
36889-17-5
VCID:
VC20771899
InChI:
InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
SMILES:
Array
Molecular Formula:
C19H38N4O10
Molecular Weight:
482.5 g/mol
Gentamicin X2
CAS No.: 36889-17-5
Cat. No.: VC20771899
Molecular Formula: C19H38N4O10
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gentamicin X2 is an aminoglycoside. It is a conjugate base of a gentamicin X2 cation (4+). Gentamicin X2 has been reported in Micromonospora inyonensis and Micromonospora sagamiensis with data available. aminoglycoside antibiotic produced as a minor component together with clinically important gentamicin C complex |
|---|---|
| CAS No. | 36889-17-5 |
| Molecular Formula | C19H38N4O10 |
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
| Standard InChI | InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 |
| Standard InChI Key | HFLKNINDVFJPQT-ZFAMMYHGSA-N |
| Isomeric SMILES | C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O |
| Canonical SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
| Appearance | White powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator